![molecular formula C21H25N3O4S2 B3239711 N-((1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)-3,4-dimethoxybenzenesulfonamide CAS No. 1421501-02-1](/img/structure/B3239711.png)
N-((1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)-3,4-dimethoxybenzenesulfonamide
Overview
Description
Synthesis Analysis
This involves understanding the methods used to synthesize the compound. It can include the starting materials, reagents, catalysts, and conditions used in the synthesis .Molecular Structure Analysis
This involves understanding the compound’s molecular structure. It can include the types of bonds (covalent, ionic, etc.), bond lengths and angles, functional groups, and stereochemistry .Chemical Reactions Analysis
This involves understanding the reactions the compound undergoes. It can include the types of reactions (addition, elimination, substitution, etc.), the conditions under which the reactions occur, and the products of the reactions .Physical And Chemical Properties Analysis
This involves understanding the compound’s physical and chemical properties. It can include melting point, boiling point, solubility, density, molar mass, and spectral data .Scientific Research Applications
- The compound exhibits anti-inflammatory effects by modulating specific pathways involved in inflammation. Researchers have explored its potential as a therapeutic agent for conditions such as rheumatoid arthritis, inflammatory bowel disease, and other inflammatory disorders .
- Preliminary studies suggest that this compound may inhibit cancer cell growth. Its mechanism of action involves interfering with key cellular processes, making it a candidate for further investigation in cancer therapy .
- N-((1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)-3,4-dimethoxybenzenesulfonamide has shown promise as an analgesic. Researchers are exploring its potential to alleviate pain, especially in chronic conditions .
- Some studies indicate that the compound may have cardiovascular benefits. It could potentially modulate blood pressure, reduce oxidative stress, and improve endothelial function .
- Neuroprotection refers to the preservation of neuronal function and prevention of neurodegeneration. This compound has been investigated for its ability to protect neurons from damage, making it relevant in neurology and neurodegenerative diseases .
- Researchers have explored the compound’s antimicrobial properties. It exhibits inhibitory effects against certain bacteria and fungi, which could be valuable in developing new antimicrobial agents .
Anti-Inflammatory Properties
Anticancer Activity
Analgesic (Pain-Relieving) Effects
Cardiovascular Applications
Neuroprotective Properties
Antibacterial and Antifungal Activity
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[(1-cyclopentyl-5-thiophen-2-ylpyrazol-3-yl)methyl]-3,4-dimethoxybenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4S2/c1-27-19-10-9-17(13-20(19)28-2)30(25,26)22-14-15-12-18(21-8-5-11-29-21)24(23-15)16-6-3-4-7-16/h5,8-13,16,22H,3-4,6-7,14H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYUZATPIYFHOJS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC2=NN(C(=C2)C3=CC=CS3)C4CCCC4)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)-3,4-dimethoxybenzenesulfonamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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